PPC-NHS ester

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYZXLBKBUOHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910300 |

Source

|

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107348-47-0 |

Source

|

| Record name | N-Succinimidyl-3-(2-pyridyldithio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemistry and Application of PPC-NHS Ester: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). PPC-NHS ester, a cleavable linker, has emerged as a valuable tool for the covalent attachment of therapeutic payloads to antibodies and other biomolecules. Its design incorporates a terminal N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a disulfide bond that can be selectively cleaved in the reducing environment of the intracellular space, ensuring controlled drug release.

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its effective use in research and development.

Chemical Structure and Properties

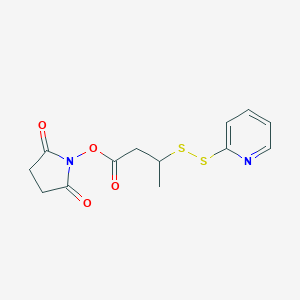

This compound, chemically known as 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a heterobifunctional crosslinker. Its structure is characterized by two key reactive moieties: the NHS ester and a pyridyl disulfide group.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate | [1][2] |

| Molecular Formula | C13H14N2O4S2 | [2][] |

| Molecular Weight | 326.40 g/mol | [2][] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [] |

Reaction Mechanism and Application in Bioconjugation

The utility of this compound in bioconjugation stems from the reactivity of its two terminal groups.

NHS Ester Reaction with Primary Amines

The NHS ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4] This reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5.[4] Below this range, the amine is protonated and thus less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]

Caption: Factors influencing the NHS ester conjugation reaction.

Disulfide Bond Cleavage

The disulfide bond in this compound is designed to be stable in the bloodstream but readily cleaved in the reducing environment inside a cell, where the concentration of reducing agents like glutathione is significantly higher.[5] This cleavage releases the conjugated payload from the biomolecule.

Caption: Workflow of an ADC utilizing a cleavable linker.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Protein Conjugation

This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

-

If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the solution for extended periods.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate to remove unreacted this compound, hydrolyzed linker, and quenching reagent using a suitable method such as size-exclusion chromatography.

-

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a PPC-conjugated molecule.

Materials:

-

PPC-conjugated biomolecule

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Conjugate Solution:

-

Dissolve the PPC-conjugated biomolecule in the reaction buffer.

-

-

Add Reducing Agent:

-

Using DTT: Add DTT to a final concentration of 10-50 mM. DTT is most effective at pH > 7.

-

Using TCEP: Add TCEP to a final concentration of 1-10 mM. TCEP is effective over a wider pH range.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

-

-

Analysis:

-

Analyze the reaction mixture by a suitable method (e.g., SDS-PAGE, LC-MS) to confirm cleavage.

-

Data Presentation and Analysis

The characterization of the bioconjugate is a critical step to ensure its quality and consistency.

Table 2: Methods for Characterizing this compound Conjugates

| Analysis | Method | Information Provided |

| Conjugation Efficiency / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Average DAR based on the absorbance of the antibody and the payload. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species. | |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of light and heavy chains to determine the distribution of the payload. | |

| Mass Spectrometry (MS) | Accurate mass measurement of the intact conjugate or its subunits to determine the precise DAR and identify different drug-loaded species. | |

| Disulfide Bond Cleavage | SDS-PAGE (under reducing and non-reducing conditions) | Visualization of the cleavage of interchain disulfide bonds in antibodies and release of the payload. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the cleaved products by their mass. | |

| Ellman's Assay | Quantification of free sulfhydryl groups generated upon cleavage. |

Note: The selection of the analytical method will depend on the specific biomolecule, the conjugated payload, and the information required.

Conclusion

This compound is a versatile and effective cleavable linker for the development of bioconjugates, particularly ADCs. Its well-defined reactivity allows for the specific conjugation to primary amines and the controlled release of payloads in a reducing environment. By understanding its chemical properties and employing robust experimental and analytical protocols, researchers can successfully integrate this compound into their drug development and research workflows.

References

- 1. amsbio.com [amsbio.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fundamental Properties of PPC-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of PPC-NHS ester linkers, a class of heterobifunctional crosslinkers pivotal in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document details the linker's structure, mechanism of action, and critical considerations for its application in therapeutic and research contexts.

Core Principles of this compound Linkers

The this compound, chemically known as 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a sophisticated chemical tool designed for the covalent attachment of payloads to biomolecules.[] It comprises two key functional moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. This dual functionality allows for a two-step conjugation and release process that is central to its utility in targeted therapies.

The NHS ester provides a highly efficient means of conjugation to primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and antibodies.[2] This reaction forms a stable amide bond under mild physiological conditions.

The pyridyl disulfide component introduces a cleavable linkage that is susceptible to the reducing environment within a cell. This feature is critical for the controlled release of a conjugated payload at the target site.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided in the table below.

| Property | Value |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate |

| Molecular Formula | C₁₃H₁₄N₂O₄S₂ |

| Molecular Weight | 326.39 g/mol [] |

| Boiling Point | 468.8°C at 760mmHg[] |

| Density | 1.43 g/cm³[] |

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound linkers is in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) that targets a specific tumor antigen. The mechanism of action of an ADC utilizing a this compound linker can be delineated into several key stages:

-

Conjugation: The NHS ester of the linker reacts with primary amines on the antibody, forming a stable ADC.

-

Systemic Circulation: The ADC circulates in the bloodstream, where the disulfide bond of the linker is designed to be relatively stable, minimizing premature drug release.[]

-

Tumor Targeting and Internalization: The antibody component of the ADC recognizes and binds to its target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[]

-

Intracellular Cleavage and Payload Release: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. The significantly higher intracellular concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond in the linker.[] This releases the cytotoxic payload in its active form.

-

Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, leading to the death of the cancer cell.[]

Mechanism of action of an ADC with a this compound linker.

Quantitative Data

The efficiency and safety of an ADC are critically dependent on the quantitative parameters of its linker. The following tables summarize key data related to the this compound linker and similar disulfide-based linkers.

Table 1: Reaction Conditions and Stability

| Parameter | Value/Condition | Significance |

| NHS Ester Reaction pH | 7.2 - 8.5 | Optimal range for the reaction of NHS esters with primary amines, balancing amine reactivity and ester hydrolysis. |

| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C: 4-5 hourspH 8.6, 4°C: 10 minutes | Demonstrates the susceptibility of the NHS ester to hydrolysis, which competes with the conjugation reaction. |

| Disulfide Bond Stability in Plasma | Generally stable | The low concentration of reducing agents in the bloodstream helps to prevent premature drug release.[] |

| Intracellular Glutathione (GSH) Concentration | 1 - 10 mM | Significantly higher than in plasma, providing the reductive environment for disulfide bond cleavage.[] |

| Extracellular Glutathione (GSH) Concentration | ~5 µM | Contributes to the stability of the disulfide linker in circulation. |

Table 2: In Vitro Cytotoxicity of a Representative ADC with a Cleavable Disulfide Linker

| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Significance |

| SK-BR-3 | HER2+ | 0.5 - 5 | Demonstrates high potency against antigen-positive cancer cells. |

| MDA-MB-468 | HER2- | > 1000 | Shows significantly lower toxicity to antigen-negative cells, indicating target specificity. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound linkers in the context of ADC development.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To covalently link the this compound to a monoclonal antibody via primary amines.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Ensure the mAb solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

-

If necessary, perform a buffer exchange using a desalting column.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Workflow for antibody conjugation with this compound.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of drug molecules conjugated to each antibody.

Materials:

-

Purified ADC sample

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Hydrophobic Interaction Chromatography (HIC) system or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) system

Procedure (using HIC):

-

Sample Preparation:

-

Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

-

-

HIC Analysis:

-

Inject the sample onto an HIC column.

-

Elute the different ADC species (with varying numbers of conjugated drugs) using a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

-

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

-

Purified ADC

-

Frozen human or animal plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method for DAR determination (e.g., LC-MS)

Procedure:

-

Sample Incubation:

-

Thaw the plasma at 37°C.

-

Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.

-

Prepare a control sample by spiking the ADC into PBS at the same concentration.

-

Incubate all samples at 37°C.

-

-

Time-Point Collection:

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

-

Immediately snap-freeze the aliquots and store them at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw the samples and determine the average DAR for each time point using a validated analytical method.

-

-

Data Analysis:

-

Plot the average DAR as a function of time. A decrease in DAR over time indicates drug deconjugation.

-

Calculate the percentage of intact ADC remaining at each time point.

-

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC₅₀ value) of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC sample

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[5]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in complete cell culture medium.

-

Add the ADC dilutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[5]

-

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound linkers represent a powerful and versatile tool in the field of bioconjugation, particularly for the development of targeted cancer therapeutics. Their well-defined chemical properties, including a stable amine-reactive group for conjugation and a selectively cleavable disulfide bond for intracellular drug release, enable the creation of sophisticated ADCs with enhanced therapeutic windows. A thorough understanding of the fundamental properties and careful optimization of the experimental protocols outlined in this guide are essential for the successful design and evaluation of novel bioconjugates utilizing this advanced linker technology.

References

A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The lynchpin of this targeted delivery system is the linker, a chemical bridge that connects the antibody to the payload. The choice of linker is critical to the success of an ADC, dictating its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index.[1][2][3][4]

This technical guide provides an in-depth exploration of cleavable linkers, the predominant class of linkers used in clinically approved and investigational ADCs.[1][4] We will delve into the core types of cleavable linkers, their mechanisms of action, present key quantitative data for comparison, detail essential experimental protocols for their evaluation, and visualize the intricate processes involved.

The Rationale for Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation (at physiological pH 7.4) and to undergo specific cleavage to release the cytotoxic payload in the tumor microenvironment or, more commonly, within the target cancer cell.[5][6][7] This controlled release is triggered by the unique biochemical cues present in tumors, such as altered pH, higher concentrations of specific enzymes, or a more reducing environment.[4][5][7]

The primary advantage of cleavable linkers is their ability to release the payload in its native, unmodified, and often more potent form.[1] Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[7][8][9][] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2]

Core Types of Cleavable Linkers

Cleavable linkers can be broadly categorized into three main classes based on their cleavage mechanism:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins or β-glucuronidase, which are highly expressed in the lysosomes of tumor cells.[5][11][][]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers contain chemical moieties, like hydrazones or carbonates, that are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][][14][15][]

-

Glutathione-Sensitive (Reducible) Linkers: These linkers feature disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of tumor cells, which has a significantly higher concentration of reducing agents like glutathione (GSH).[][15][17]

Quantitative Data Summary

The following tables summarize key quantitative data for different types of cleavable linkers, providing a basis for comparison of their stability and potency. It is important to note that direct comparisons across different studies can be challenging due to variations in ADC constructs, cell lines, and experimental conditions.[18]

Table 1: Plasma Stability of Various Cleavable Linkers

| Linker Type | Linker Chemistry Example | ADC Example | Plasma Half-life (t½) | Species | Reference |

| Acid-Labile | Hydrazone | Gemtuzumab ozogamicin | ~2 days | Human | [3] |

| Carbonate | Sacituzumab govitecan | 36 hours | Human | [3] | |

| Silyl Ether | (Experimental) | > 7 days | Human | [3] | |

| Enzyme-Cleavable | Val-Cit | Brentuximab vedotin | ~9.9 days (for CX-DM1) | Mouse | [3] |

| Sulfatase-cleavable | (Experimental) | > 7 days | Mouse | [3] | |

| Glutathione-Sensitive | Disulfide | (Various) | Variable (steric hindrance dependent) | - | [19] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC | Linker Type | Payload | Target Cell Line | IC50 (nM) | Reference |

| Trastuzumab-Silyl Ether-MMAE | Acid-Labile | MMAE | HER2+ cell lines | 0.028 - 0.170 | [3] |

| DOX-dsProc-ADC + Cu(I)-BTTAA | Bioorthogonal-Cleavable | Doxorubicin | (Specific to study) | Decreased by 120-fold | [3] |

| Site A-PEG6-C2-MMAD | Non-Cleavable | MMAD | BxPC3 | 0.3 | [20] |

| Site A-PEG6-C2-Aur3377 | Non-Cleavable | Aur3377 | BxPC3 | 0.3 | [20] |

Mechanisms of Action and Signaling Pathways

The ultimate goal of an ADC is to deliver its cytotoxic payload to the intracellular machinery of the cancer cell, leading to cell death. The mechanism of action is primarily determined by the payload.

Figure 1: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Once released, the payload can induce cytotoxicity through various pathways:

-

DNA Damage: Payloads like calicheamicins and duocarmycins cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[5][21]

-

Microtubule Disruption: Agents such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) inhibit tubulin polymerization, leading to mitotic catastrophe and cell death.[5][21]

The specific signaling pathways activated downstream of these events are complex and often converge on the activation of caspase cascades, ultimately leading to apoptosis.

Experimental Protocols for ADC Evaluation

A robust preclinical evaluation of ADCs with cleavable linkers involves a series of key in vitro and in vivo experiments.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology (LC-MS based):

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 168 hours).[22] A buffer control should be run in parallel.[22]

-

Sample Collection: At each time point, collect aliquots and immediately freeze them at -80°C to stop any further reactions.[22]

-

ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture, for example, with Protein A/G magnetic beads.[22][23]

-

Analysis of Drug-to-Antibody Ratio (DAR):

-

Quantification of Free Payload:

Figure 2: Experimental workflow for the plasma stability assessment of ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[1][6][8]

-

ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48-144 hours.[1][8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[1][8] Viable cells with active mitochondria will reduce MTT to formazan.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[1][8]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1][8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[8]

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture Assay):

-

Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that can be distinguished (e.g., by expression of different fluorescent proteins like GFP and RFP).[11]

-

Co-culture Setup: Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2][11] Include monocultures of each cell line as controls.[11]

-

ADC Treatment: Treat the co-cultures with various concentrations of the ADC.

-

Incubation and Analysis: Incubate the plates for 72-120 hours.[11] Assess the viability of each cell population separately using flow cytometry or high-content imaging to quantify the fluorescently labeled cells.[25]

Figure 3: Workflow for an in vitro co-culture bystander effect assay.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic agents within cancer cells and the potential for a powerful bystander effect. The choice of a specific cleavable linker technology—be it enzyme-cleavable, pH-sensitive, or glutathione-sensitive—must be carefully considered and empirically validated for each unique ADC. A thorough understanding of their mechanisms of action and the application of robust experimental protocols for their evaluation are paramount to the successful development of safe and effective antibody-drug conjugates. As our understanding of the tumor microenvironment and intracellular trafficking pathways deepens, we can anticipate the development of novel and even more sophisticated cleavable linker strategies that will further enhance the therapeutic potential of ADCs.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. agilent.com [agilent.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 14. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 17. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of adc linker payload | PDF [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

Understanding the Reactivity of N-hydroxysuccinimide Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1] Their widespread adoption is attributed to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[1][2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester reactivity, factors influencing the reaction, detailed experimental protocols, and potential challenges.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an N-hydroxysuccinimide ester and a primary amine is a nucleophilic acyl substitution.[1][] The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[5] This attack forms a transient tetrahedral intermediate. Subsequently, this unstable intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][2][5] This reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is an effective leaving group.[][5]

Key Factors Influencing Reactivity

The success and efficiency of an NHS ester conjugation reaction are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Critical Parameter The pH of the reaction buffer is the most influential factor in NHS ester chemistry.[2] The optimal pH range for conjugation is typically between 7.2 and 8.5.[2][][5][6] This represents a crucial balance:

-

Low pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[2][7]

-

High pH (above 8.5): The concentration of the deprotonated, nucleophilic amine (-NH₂) increases, which favors the desired reaction. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, reducing the overall conjugation efficiency.[1][2] For many protein labeling applications, a pH of 8.3-8.5 is considered optimal.[5][7][8][9]

Temperature Reaction temperature affects the rate of both the desired aminolysis and the competing hydrolysis. Most labeling reactions are performed at room temperature for 1-4 hours or at 4°C overnight.[7][9][10] Lower temperatures can help to minimize the rate of hydrolysis, which is particularly useful when working with low concentrations of protein.[6]

Concentration The concentration of the target biomolecule can impact labeling efficiency. Higher protein concentrations (1-10 mg/mL is often optimal) can lead to better outcomes, as the rate of the bimolecular aminolysis reaction is favored over the hydrolysis reaction.[8][9][11]

Solvent Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[3][8][10] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[8][9] The final concentration of the organic solvent in the reaction should typically be kept low (e.g., less than 10%) to avoid denaturation of the protein.[12]

Competing Reactions and Side Reactions

Hydrolysis: The Primary Competing Reaction The most significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[1][12] This reaction produces an unreactive carboxylic acid and releases NHS, reducing the amount of reagent available for conjugation.[12] The rate of hydrolysis is highly dependent on pH, increasing as the solution becomes more alkaline.[6][7][12]

Other Side Reactions While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, although these reactions are generally less efficient and the resulting bonds are less stable.[1]

-

Hydroxyl Groups: The hydroxyl groups of tyrosine, serine, and threonine can be acylated to form unstable ester linkages.[1][12]

-

Sulfhydryl Groups: The sulfhydryl group of cysteine can react to form a thioester, which is also less stable than an amide bond.[12]

-

Imidazole Groups: The imidazole ring of histidine may also show some reactivity.[12]

Quantitative Data Summary

The stability and reactivity of NHS esters are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: Half-life of NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[2][6] |

| 8.6 | 4 | 10 minutes[2][6] |

| Data sourced from multiple references.[2][6] |

Table 2: Key Parameters for NHS Ester Reactions

| Parameter | Recommended Range/Value | Rationale |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[5][7] | Balances amine nucleophilicity and ester stability.[2] |

| Temperature | 4°C to Room Temperature | Lower temperature reduces hydrolysis rate.[6] |

| Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate)[7][8][9] | Avoids reaction with buffer components. |

| Molar Excess | 8x to 20x (Reagent:Protein)[5][8] | Drives the reaction towards completion; empirical.[8] |

| Protein Conc. | 1 - 10 mg/mL[8][9] | Favors bimolecular aminolysis over hydrolysis. |

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with an NHS ester. Optimization of molar excess, concentration, and incubation time may be required for specific applications.[5][10]

General Protocol for Protein Labeling with an NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, pH 7.2-7.5).[10][12]

-

NHS ester of the desired label (e.g., fluorescent dye, biotin).[10]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.[8][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

-

Purification column (e.g., gel filtration/desalting column).[8]

Methodology:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10][13]

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 25 mM).[3][10] NHS ester solutions in anhydrous DMF can often be stored for 1-2 months at -20°C.[9][13]

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.[11]

-

Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[5]

-

While gently stirring or vortexing the protein solution, add the NHS ester stock solution in a dropwise fashion.[11]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][9] If the label is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Storage:

Conclusion

N-hydroxysuccinimide ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules.[5] Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[][5] By carefully controlling key parameters—most notably pH, temperature, and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities like antibody-drug conjugates.[5][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

The Critical Bond: A Technical Guide to the Discovery and Development of Disulfide-Based Linkers in Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of therapeutic payloads to targeting moieties, such as antibodies, has revolutionized precision medicine. At the heart of many of these sophisticated drug delivery systems lies the disulfide bond, a selectively cleavable tether that ensures stability in circulation and promotes potent payload release within the target cell. This technical guide provides an in-depth exploration of the discovery, development, and application of disulfide-based linkers, with a focus on their critical role in antibody-drug conjugates (ADCs).

The Rationale: Exploiting the Redox Gradient

The foundational principle behind the use of disulfide linkers in drug delivery is the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The cytoplasm of a cell, particularly a tumor cell, maintains a high concentration of glutathione (GSH), a thiol-containing tripeptide, with levels ranging from 1 to 10 mM.[][2] In stark contrast, the concentration of reducing agents in the bloodstream is significantly lower, with plasma GSH levels at approximately 5 µM.[][2] This steep redox gradient provides a natural mechanism for the selective cleavage of disulfide bonds within the target cell, while maintaining the integrity of the drug conjugate during systemic circulation.[][3][]

Mechanism of Action: From Systemic Stability to Intracellular Release

The journey of an ADC equipped with a disulfide linker is a multi-step process designed for maximal therapeutic efficacy and minimal off-target toxicity.

-

Systemic Circulation: In the oxidative environment of the bloodstream, the disulfide bond within the linker remains stable, preventing premature release of the cytotoxic payload.[][]

-

Target Recognition and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

-

Lysosomal Trafficking and Degradation: Following internalization, the ADC is trafficked to the lysosome, an acidic organelle containing a host of degradative enzymes. Here, the antibody is often proteolytically degraded, liberating the linker-payload moiety.[3]

-

Reductive Cleavage and Payload Release: The linker-payload, now within the cytoplasm, is exposed to the high concentration of intracellular glutathione. GSH acts as a reducing agent, cleaving the disulfide bond and releasing the active cytotoxic drug to exert its therapeutic effect.[][3]

Figure 1. Mechanism of action of an ADC with a disulfide linker.

Evolution of Disulfide Linker Technology

The development of disulfide linkers has been driven by the need to balance stability in circulation with efficient intracellular cleavage.

Unhindered Disulfide Linkers

Early disulfide linkers featured a simple, unhindered disulfide bond. While effective at releasing the payload in the reducing environment of the cell, these linkers were sometimes susceptible to premature cleavage in the plasma, leading to off-target toxicity.

Sterically Hindered Disulfide Linkers

To enhance plasma stability, sterically hindered disulfide linkers were developed. The introduction of substituents, typically methyl groups, on the carbon atoms adjacent to the disulfide bond provides steric hindrance that protects the bond from unwanted reduction in the bloodstream.[3][5] This modification has been shown to significantly improve the in vivo stability of ADCs.

Self-Immolative Disulfide Linkers

A further advancement in disulfide linker technology is the development of self-immolative systems. These linkers are designed to release payloads that do not possess a natural thiol handle for direct attachment to the disulfide bond. Following cleavage of the disulfide, a subsequent intramolecular cyclization reaction occurs, leading to the "traceless" release of the unmodified payload.[6] This broadens the scope of payloads that can be utilized with disulfide linker chemistry.[7]

Figure 2. Classification and characteristics of disulfide-based linkers.

Quantitative Analysis of Disulfide Linker Performance

The efficacy of a disulfide linker is determined by a combination of factors, including the drug-to-antibody ratio (DAR), plasma stability, and in vitro cytotoxicity. The following tables summarize representative quantitative data for ADCs utilizing disulfide linkers.

Table 1: Drug-to-Antibody Ratios (DARs) for Disulfide-Linked ADCs

| Linker Type | Conjugation Method | Typical DAR | Reference |

| Hindered Disulfide | Cysteine Conjugation | 2-4 | [] |

| Disulfide Re-bridging | Thiol-maleimide reaction | 4 | [8] |

| Site-Specific | Engineered Cysteine | ~2 |

Table 2: Stability of Different Linker Chemistries

| Linker Chemistry | Metric | Value | Reference |

| Hindered Disulfide (e.g., SPDB) | Plasma half-life | ~9 days | [9] |

| Unhindered Disulfide | In vivo DAR | Decreases over time | [9] |

| Maleimide-based (non-disulfide) | Plasma stability | Can be unstable | [9] |

Table 3: In Vitro Cytotoxicity of Representative ADCs

| ADC | Target Cell Line | IC50 | Reference |

| Anti-CD22-DM1 (hindered disulfide) | Human lymphoma xenograft | Effective at 3 mg/kg | [2] |

| Trastuzumab-MMAE (disulfide re-bridging) | SK-BR-3 (HER2+) | Potent cytotoxicity | [10] |

| Novel anti-CD22-DM1-ADC | Human lymphoma xenograft | Tumor regression at 3 mg/kg | [2] |

Experimental Protocols

The synthesis and evaluation of ADCs with disulfide linkers involve a series of well-defined experimental procedures. Below are representative protocols for key steps in this process.

Protocol for Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.[9]

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of TCEP in the reduction buffer.

-

Add a molar excess of TCEP to the mAb solution. The exact molar ratio will depend on the desired degree of reduction and should be optimized.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column equilibrated with the reduction buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent.

Protocol for Linker-Payload Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to the reduced antibody.

Materials:

-

Reduced antibody solution

-

Maleimide-functionalized linker-payload dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer: PBS, pH 7.0-7.4

Procedure:

-

Add the maleimide-functionalized linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended.[9]

-

Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to prevent antibody denaturation.[9]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound, such as N-acetylcysteine.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unconjugated linker-payload and other impurities.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxicity of an ADC on a target cancer cell line.[9]

Materials:

-

Target cancer cell line expressing the antigen of interest

-

Complete cell culture medium

-

ADC and control antibody solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium.

-

Remove the medium from the cells and add the ADC and control antibody dilutions.

-

Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Figure 3. A typical experimental workflow for the synthesis and evaluation of an ADC.

Conclusion

Disulfide-based linkers are a cornerstone of modern drug conjugate design, offering a robust and reliable mechanism for targeted drug delivery. The continuous evolution of this technology, from simple unhindered bonds to sophisticated sterically hindered and self-immolative systems, has significantly expanded the therapeutic potential of ADCs and other targeted therapies. A thorough understanding of the principles of disulfide linker chemistry, coupled with rigorous experimental evaluation, is paramount for the successful development of the next generation of precision medicines.

References

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to PPC-NHS Ester for Protein Modification in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate (PPC-NHS ester), a cleavable crosslinker pivotal in the synthesis of Antibody-Drug Conjugates (ADCs). This document details the fundamental chemistry, experimental protocols, and critical considerations for utilizing this compound in protein modification, catering to both beginners and experienced researchers in the field.

Introduction to this compound

This compound is a heterobifunctional crosslinking reagent that incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. This dual functionality allows for a two-step conjugation process, making it a valuable tool in the construction of ADCs. The NHS ester facilitates the covalent attachment of the linker to primary amines on an antibody, while the pyridyl disulfide group enables the subsequent conjugation of a thiol-containing cytotoxic payload.

The linker's defining feature is its cleavable disulfide bond. This bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the intracellular space, ensuring the targeted release of the cytotoxic drug within cancer cells.[1][2]

Chemical Structure:

-

Systematic Name: 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate

-

Molecular Formula: C₁₃H₁₄N₂O₄S₂[3]

-

CAS Number: 107348-47-0[3]

The Chemistry of Protein Modification with this compound

The conjugation of this compound to a protein, typically a monoclonal antibody (mAb), is a two-stage process involving the NHS ester reaction followed by the pyridyl disulfide reaction.

Stage 1: NHS Ester-Mediated Amine Coupling

The initial step involves the reaction of the NHS ester group with primary amines on the antibody. These primary amines are predominantly found on the side chains of lysine (Lys) residues and the N-terminus of the polypeptide chains.[4] The reaction is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a stable, irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]

The reaction is highly pH-dependent. An optimal pH range of 8.0-8.5 is recommended to ensure that the primary amines are sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5]

Stage 2: Pyridyl Disulfide-Mediated Thiol Coupling and Cleavage Mechanism

Once the antibody is functionalized with the PPC linker, the pyridyl disulfide group is available for reaction with a thiol-containing molecule, such as a cytotoxic drug. This reaction is a disulfide exchange, where the thiol group of the payload attacks the disulfide bond of the linker, releasing pyridine-2-thione and forming a new, cleavable disulfide bond between the linker and the payload.

The cleavage of this disulfide bond is a critical step for the efficacy of the resulting ADC. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space.[1][2] GSH readily reduces the disulfide bond, liberating the active cytotoxic payload inside the target cell.[1][5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Quantitative Data Summary

The efficiency of protein modification with this compound is influenced by several factors. The following tables summarize key quantitative parameters.

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 8.0 - 8.5 | Balances amine reactivity and NHS ester stability.[5] |

| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for efficient conjugation. |

| Reaction Time | 1 - 4 hours | Should be optimized for the specific protein and desired DOL. |

| Molar Excess of this compound | 5 - 20 fold | Higher excess can increase DOL but may also lead to protein precipitation. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve conjugation efficiency. |

| Parameter | Typical Value/Range | Method of Determination |

| Degree of Labeling (DOL) | 2 - 4 | Spectrophotometry, HPLC[6] |

| Conjugation Efficiency | 30 - 60% | Varies depending on reaction conditions and protein characteristics. |

| Half-life of NHS ester (pH 7.0) | ~4-5 hours | Increases with lower pH and temperature. |

| Half-life of NHS ester (pH 8.5) | ~10 minutes | Demonstrates the importance of timely reaction and purification. |

Experimental Protocols

This section provides a detailed, generalized protocol for the modification of an antibody with this compound and subsequent conjugation of a thiol-containing payload.

Materials and Reagents

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Thiol-containing payload

-

Purification resin (e.g., Sephadex G-25)

-

Spectrophotometer

Protocol for Antibody Modification with this compound

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

-

Slowly add the this compound solution to the antibody solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the PPC-Modified Antibody:

-

Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization (Determination of DOL):

-

The degree of labeling (DOL), which is the number of PPC linkers per antibody, can be determined by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bond with an excess of a reducing agent like Dithiothreitol (DTT).

-

Measure the absorbance of the released pyridine-2-thione at 343 nm (ε = 8,080 M⁻¹cm⁻¹).

-

Measure the protein concentration by absorbance at 280 nm.

-

Calculate the DOL using the following formula: DOL = (A₃₄₃ / 8080) / (A₂₈₀ / ε_protein)

-

Protocol for Payload Conjugation

-

Payload Preparation:

-

Dissolve the thiol-containing payload in an appropriate solvent.

-

-

Conjugation Reaction:

-

Add the payload solution to the purified PPC-modified antibody solution at a slight molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Final Purification:

-

Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove any unreacted payload and other small molecules.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of an ADC with a cleavable linker.

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Logical relationship of components in ADC synthesis.

References

- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. 2,5-dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, CasNo.107348-47-0 BOC Sciences United States [bocscichem.lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of derivatized proteins prepared with pyridyl disulfide-containing cross-linkers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-N-Hydroxysuccinimide--NHS--Ester-Labeling-for-Researchers-and-Developers

Introduction

N-Hydroxysuccinimide (NHS) esters represent a cornerstone in bioconjugation, prized for their ability to efficiently and selectively label primary amines on biomolecules.[1][2] This guide offers a comprehensive overview of the fundamental principles, practical considerations, and detailed protocols for successful NHS ester labeling, tailored for researchers, scientists, and professionals in drug development. This method is widely used to attach fluorescent dyes, biotin, and other reporter molecules to proteins, peptides, and other biomolecules.[3]

Core Principles of NHS Ester Chemistry

The labeling reaction hinges on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][][5] The primary targets for this conjugation are the ε-amino group of lysine residues and the N-terminus of polypeptides.[1][][6]

A critical aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[1][][7] The rates of both reactions are highly dependent on the pH of the reaction environment.[1][3][8][9]

Key Parameters for Successful Labeling

Optimizing the following parameters is crucial for achieving high-efficiency and reproducible labeling results.

pH of the Reaction Buffer

The pH is the most critical factor influencing the outcome of an NHS ester labeling reaction.[3][8]

-

Optimal Range : The ideal pH for NHS ester reactions is between 8.3 and 8.5.[3][8][9][10][11][12][13] A broader functional range of 7.2 to 9.0 is also commonly cited.[3][][7]

-

Effect of Low pH : At acidic or neutral pH, primary amines are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive towards the NHS ester.[3][8][9][10]

-

Effect of High pH : As the pH increases above 8.5, the rate of NHS ester hydrolysis accelerates significantly.[3][8][9][10][11] This competing reaction reduces the amount of active ester available for conjugation, leading to lower yields.[3][8][9]

Buffer Composition

The choice of buffer is critical to avoid interference with the labeling chemistry.

-

Recommended Buffers : Amine-free buffers are essential. Commonly used buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, HEPES, and 50 mM borate, all adjusted to the optimal pH range.[7][8][10][11]

-

Incompatible Buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[7][8][11][14][15] If a protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before labeling.[11][15]

Molar Ratio of NHS Ester to Protein

The ratio of NHS ester to the target molecule influences the degree of labeling (DOL).

-

Starting Ratios : A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization.[3][16][17] For mono-labeling, an 8-fold molar excess is often recommended as an empirical value.[8][9]

-

Optimization is Key : The ideal molar ratio is protein-dependent and should be determined empirically through a series of small-scale trial reactions.[6][17][18] Insufficient excess can lead to low labeling, while excessive amounts may cause over-labeling, potentially leading to protein precipitation or loss of function.[17][18]

Protein Concentration

Higher protein concentrations generally lead to better labeling efficiency.[17][19] A concentration of 1-10 mg/mL is considered optimal, with a minimum of 2 mg/mL often recommended.[3][8][11][16][19] For very dilute protein solutions, the labeling efficiency will be lower.[19]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning NHS ester labeling experiments.

| Parameter | Recommended Value | Notes |

| Reaction pH | 8.3 - 8.5[3][8][9][10][11][12][13] | Balances amine reactivity and NHS ester stability. A broader range of 7.2-9.0 can be used.[3][][7] |

| Protein Concentration | 1 - 10 mg/mL[3][8][11] | Higher concentrations improve labeling efficiency.[17][19] |

| Molar Excess of NHS Ester | 5:1 to 20:1 (Ester:Protein)[3][16][17] | Must be optimized for each specific protein and desired DOL.[6][17][18] |

| Reaction Time | 1 - 4 hours at room temperature[3][6][8][16] | Can be extended to overnight at 4°C.[3][8][16] |

| Reaction Temperature | Room Temperature or 4°C[][6][8][16] | Lower temperatures can minimize hydrolysis for longer reactions.[20] |

| Organic Solvent | < 10% of total reaction volume[11][17][18] | To avoid protein denaturation. |

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[7][13][21] |

| 8.6 | 4 | 10 minutes[7][13][21] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical protein labeling experiment using an NHS ester.

Materials

-

Protein to be labeled in an amine-free buffer

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][8][11]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or other suitable amine-free buffer)[8][11]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0[5][14]

-

Purification column (e.g., desalting column, size-exclusion chromatography)[5][6][8]

Procedure

-

Prepare the Protein Solution :

-

Prepare the NHS Ester Stock Solution :

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11][16]

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[13][19][22] Aqueous solutions of NHS esters should be used immediately after preparation.[8]

-

-

Perform the Labeling Reaction :

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein.[3][16]

-

While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[3][8][13] Ensure the final concentration of the organic solvent remains below 10%.[11][17][18]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][6][8][16] If using a fluorescent label, protect the reaction from light.[16]

-

-

Quench the Reaction (Optional but Recommended) :

-

Purify the Labeled Protein :

-

Characterize the Conjugate :

Visualizing the Process

NHS Ester Reaction Mechanism

Caption: Mechanism of NHS ester labeling of a primary amine on a protein.[3]

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for NHS ester labeling of proteins.[3]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low (<7.5) or too high (>9.0).[10][11] | Verify and adjust buffer pH to the optimal range of 8.3-8.5.[11] |

| Competing Amines: Presence of Tris, glycine, or other primary amines in the buffer.[10][11][15] | Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate).[10][11] | |

| Hydrolyzed NHS Ester: Reagent compromised by moisture.[16] | Allow reagent to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous solvent.[11][16] | |

| Low Protein Concentration: Reaction is inefficient at low concentrations.[16] | Increase protein concentration to at least 2 mg/mL if possible.[16] | |

| Protein Precipitation | Over-labeling: High degree of labeling, especially with hydrophobic dyes.[17] | Reduce the molar excess of the NHS ester.[17] |

| High Organic Solvent Concentration: Final DMSO/DMF concentration is too high (>10%).[17] | Reduce the volume of the NHS ester stock solution added; increase protein concentration.[17] |

Troubleshooting Logic

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biotium.com [biotium.com]

- 20. benchchem.com [benchchem.com]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. NHS ester protocol for labeling proteins [abberior.rocks]

The Dual Identity of PPC-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of "PPC-NHS ester," a term that refers to two distinct but significant chemical entities in the field of biomedical research and drug development. The first is a small molecule, 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, a cleavable linker for antibody-drug conjugates (ADCs). The second is the polymeric N-Hydroxysuccinimide (NHS) ester functionalized poly(2-oxazoline), a versatile biomaterial. This document elucidates the properties, synthesis, and applications of both, offering researchers, scientists, and drug development professionals a comprehensive resource.

Part 1: The Small Molecule ADC Linker - this compound

The compound with the CAS number 107348-47-0 is a heterobifunctional crosslinker designed for the development of ADCs.[1] It contains an NHS ester for conjugation to primary amines on antibodies and a pyridyldithiol group that forms a cleavable disulfide bond with a thiol-containing cytotoxic payload.

Chemical Properties and Supplier Information

A summary of the key chemical properties and a list of suppliers for this ADC linker are provided below.

| Property | Value |

| CAS Number | 107348-47-0 |

| Molecular Formula | C₁₃H₁₄N₂O₄S₂ |

| Molecular Weight | 326.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in Solvent) | -80°C for up to 6 months |

| Suppliers | Amerigo Scientific, MedChemExpress (MCE), Amsbio, Creative Biolabs |

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is integral to the targeted delivery of cytotoxic drugs to cancer cells. The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using this compound.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-containing cytotoxic payload

-

Desalting column (e.g., Sephadex G-25)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching reagent (e.g., Tris or glycine)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

-

Antibody Modification:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Purification of Modified Antibody:

-

Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.

-

-

Payload Conjugation:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, modified antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction.

-

-

Final Purification:

-

Purify the resulting ADC from unreacted payload and other byproducts using size-exclusion chromatography (SEC).

-

Workflow for ADC Synthesis

Part 2: The Polymeric Biomaterial - Poly(2-oxazoline)-NHS Ester (POx-NHS)

In a broader context, "this compound" often refers to N-Hydroxysuccinimide ester-functionalized poly(2-oxazoline)s (POx-NHS). These are synthetic polymers with significant potential in biomedical applications, such as hemostatic agents and drug delivery, offering a viable alternative to poly(ethylene glycol) (PEG).[2][3]

Synthesis and Characterization

POx-NHS is typically synthesized via a two-step process:

-

Cationic Ring-Opening Polymerization (CROP): A precursor monomer, such as 2-methoxycarbonylethyl-2-oxazoline (MestOx), is polymerized. This allows for the creation of well-defined polymers with controlled molecular weight and low dispersity.

-

Post-Polymerization Modification: The ester side chains of the resulting polymer are then converted to NHS esters.

Characterization:

-

¹H NMR Spectroscopy: Used to confirm the polymer structure and the degree of NHS functionalization.

-

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and polydispersity index (PDI) of the polymer.

Application as a Hemostatic Agent

POx-NHS has shown great promise as a synthetic, non-bioactive hemostatic agent.[4] When applied to a wound, the NHS ester groups react with primary amines on proteins in the blood and surrounding tissue, forming a cross-linked hydrogel that seals the wound and stops bleeding.

Experimental Protocol: Preparation of a POx-NHS Coated Hemostatic Patch

This protocol describes the preparation and testing of a POx-NHS coated gelatin sponge for hemostatic applications.

Materials:

-

POx-NHS polymer

-

Gelatin sponge

-

Organic solvent for dissolving POx-NHS (e.g., acetone)

-

Spray-coating apparatus

-

Heparinized whole blood

Procedure:

-

POx-NHS Solution Preparation:

-

Dissolve the POx-NHS polymer in the chosen organic solvent to the desired concentration.

-

-

Coating the Gelatin Sponge:

-

Secure the gelatin sponge and spray-coat the POx-NHS solution evenly onto its surface.

-

Allow the solvent to evaporate completely.

-

-

In Vitro Hemostatic Efficacy Test (Blood Uptake):

-

Weigh the dry coated patch.

-

Soak the patch in heparinized whole blood for a defined period (e.g., 30 seconds).

-